Product packaging for 2-Chloro-4-(trifluoromethoxy)pyrimidine(Cat. No.:CAS No. 1261884-70-1)

2-Chloro-4-(trifluoromethoxy)pyrimidine

Cat. No.: B1435382
CAS No.: 1261884-70-1
M. Wt: 198.53 g/mol
InChI Key: JYXSDTLXZFNLSS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, a chlorine substituent at position 2, and a trifluoromethoxy group at position 4. The molecular formula is established as C₅H₂ClF₃N₂O, indicating a compact structure with significant halogen content. The molecular weight of this compound would be approximately 198.53 grams per mole, consistent with similar trifluoromethoxy-substituted pyrimidines documented in the literature.

The Chemical Abstracts Service registry system provides a systematic approach to identifying this compound among the growing family of trifluoromethoxy-substituted heterocycles. Related compounds in the literature include 2-Chloro-5-(trifluoromethoxy)pyrimidine with CAS number 1261812-52-5 and 4-Chloro-2-(trifluoromethoxy)pyrimidine with CAS number 1261494-46-5, demonstrating the positional isomerism possible within this chemical class. The IUPAC name clearly delineates the substitution pattern, which is crucial for understanding the compound's potential reactivity and properties.

The structural relationship to other pyrimidine derivatives is evident when comparing molecular formulas across the series. For instance, the closely related 2-Chloro-4-(trifluoromethyl)pyrimidine has the molecular formula C₅H₂ClF₃N₂, differing only by the presence of an oxygen atom that bridges the trifluoromethyl group to the ring. This subtle difference has profound implications for the compound's electronic properties and chemical behavior, as the oxygen atom introduces additional electron-withdrawing character while providing different steric and conformational constraints.

Three-Dimensional Structural Analysis

The three-dimensional structure of this compound exhibits unique conformational characteristics primarily dictated by the trifluoromethoxy substituent. Research on trifluoromethoxy-substituted aromatic compounds has revealed that the trifluoromethoxy group adopts a preferred orientation perpendicular to the aromatic ring plane. This conformational preference arises from the strong electron-withdrawing effect of the three fluorine atoms, which draw the oxygen lone-pair electrons toward the trifluoromethyl group through hyperconjugative interactions. The resulting geometry places the oxygen-carbon bond in a plane orthogonal to the pyrimidine ring, minimizing repulsive interactions between the fluorine lone pairs and the ring π-electron system.

Computational studies on related trifluoromethoxy-substituted heterocycles indicate that this perpendicular orientation is energetically favored across various aromatic systems. The Cambridge Structural Database analysis of trifluoromethoxybenzenes demonstrates that the trifluoromethoxy group consistently avoids coplanarity with the aromatic ring, with most compounds showing dihedral angles of approximately 90 degrees. This structural feature significantly influences the compound's overall molecular geometry and electronic distribution.

The pyrimidine ring itself maintains planarity, consistent with other diazine heterocycles. The chlorine substituent at position 2 lies in the ring plane, contributing to the overall electronic asymmetry of the molecule. The spatial arrangement of substituents creates distinct regions of electron density and electrostatic potential around the molecule, which directly influences intermolecular interactions and reactivity patterns. The combination of the planar heterocyclic core with the perpendicular trifluoromethoxy group results in a molecular architecture that combines aromatic character with significant three-dimensional character imparted by the fluorinated substituent.

Bond length analysis reveals characteristic features associated with the electron-withdrawing nature of both substituents. The carbon-chlorine bond length in the pyrimidine ring is expected to be shorter than typical aromatic carbon-chlorine bonds due to the electron-deficient nature of the heterocycle. Similarly, the carbon-oxygen bond connecting the trifluoromethoxy group to the ring shows characteristics intermediate between single and partial double bond character due to resonance interactions.

Electronic Configuration and Substituent Effects

The electronic configuration of this compound is profoundly influenced by the combined electron-withdrawing effects of both the chlorine and trifluoromethoxy substituents. The trifluoromethoxy group represents one of the most strongly electron-withdrawing substituents known, with an electronegativity value of 3.7 according to established scales. This value places it between chlorine and fluorine in terms of electron-withdrawing capability, significantly affecting the electronic distribution within the pyrimidine ring.

The electron-withdrawing nature of the trifluoromethoxy group operates through both inductive and resonance mechanisms. The three fluorine atoms create a strong inductive effect by withdrawing electron density through the σ-bond framework, while the oxygen atom can participate in resonance interactions with the aromatic system. However, the hyperconjugative interaction between the oxygen lone pairs and the carbon-fluorine σ* orbitals reduces the electron-donating capacity of the oxygen compared to simpler alkoxy groups. This unique electronic behavior distinguishes trifluoromethoxy-substituted compounds from their methoxy analogs.

Substituent Electronegativity Inductive Effect Resonance Effect
Trifluoromethoxy 3.7 Strong withdrawing Weak donating
Chlorine 3.0 Moderate withdrawing Weak donating
Methoxy 2.7 Weak withdrawing Strong donating
Trifluoromethyl 3.5 Strong withdrawing None

The chlorine substituent at position 2 contributes additional electron-withdrawing character through its inductive effect while providing weak π-donating capability through its lone pairs. The combined effect of both substituents creates a highly electron-deficient pyrimidine ring, which significantly alters the compound's chemical reactivity compared to unsubstituted pyrimidine. This electron deficiency affects nucleophilic aromatic substitution reactions, making the compound more susceptible to nucleophilic attack at positions activated by the electron-withdrawing groups.

The positioning of substituents also influences the electronic asymmetry within the molecule. The chlorine at position 2 and trifluoromethoxy at position 4 create distinct electronic environments at different ring positions. Quantum mechanical calculations on similar systems suggest that the carbon atoms adjacent to these substituents experience significant electron depletion, while other positions may be less affected. This electronic heterogeneity is crucial for understanding regioselectivity in chemical transformations and potential biological interactions.

Comparative Analysis with Related Pyrimidine Derivatives

Comparative analysis of this compound with related pyrimidine derivatives reveals significant structure-activity relationships and synthetic accessibility patterns. The positional isomers 2-Chloro-5-(trifluoromethoxy)pyrimidine and 4-Chloro-2-(trifluoromethoxy)pyrimidine demonstrate how substituent positioning dramatically affects molecular properties and synthetic utility. These isomeric relationships provide valuable insights into the influence of regiochemistry on electronic distribution and potential applications.

The 2-Chloro-5-(trifluoromethoxy)pyrimidine isomer, with CAS number 1261812-52-5, shares the same molecular formula but exhibits different electronic properties due to the altered substitution pattern. In this isomer, the trifluoromethoxy group is positioned meta to one nitrogen and para to the other, creating a different electronic environment compared to the 2-chloro-4-isomer. The 4-Chloro-2-(trifluoromethoxy)pyrimidine isomer represents another distinct regioisomer where the positions of the chlorine and trifluoromethoxy groups are essentially swapped.

Comparison with trifluoromethyl-substituted analogs provides additional perspective on the role of the oxygen bridge in the trifluoromethoxy group. The compound 2-Chloro-4-(trifluoromethyl)pyrimidine, with molecular formula C₅H₂ClF₃N₂, lacks the oxygen atom present in the trifluoromethoxy variant. This structural difference results in distinct electronic properties, as the trifluoromethyl group is purely electron-withdrawing through inductive effects, while the trifluoromethoxy group combines electron-withdrawing inductive effects with potential weak electron-donating resonance effects through the oxygen atom.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₅H₂ClF₃N₂O 198.53 OCF₃ at position 4
2-Chloro-5-(trifluoromethoxy)pyrimidine C₅H₂ClF₃N₂O 198.53 OCF₃ at position 5
4-Chloro-2-(trifluoromethoxy)pyrimidine C₅H₂ClF₃N₂O 198.53 OCF₃ at position 2
2-Chloro-4-(trifluoromethyl)pyrimidine C₅H₂ClF₃N₂ 182.53 CF₃ at position 4

The synthetic accessibility of these compounds varies significantly based on available methodologies for trifluoromethoxylation versus trifluoromethylation. Recent advances in trifluoromethoxylation protocols have made previously inaccessible trifluoromethoxy-substituted heterocycles synthetically viable. These methodologies typically involve multi-step sequences that convert nitro-substituted precursors through trifluoromethylation followed by rearrangement reactions to install the trifluoromethoxy group at specific positions.

The biological activity patterns of related compounds suggest that the specific positioning of electron-withdrawing groups significantly influences pharmaceutical properties. Research on pyrimidine-based compounds has shown that electron-withdrawing groups like trifluoromethyl can enhance binding interactions with biological targets through improved hydrogen bonding and electrostatic interactions. The unique electronic properties of the trifluoromethoxy group, combining strong electron-withdrawal with increased lipophilicity compared to other electron-withdrawing groups, may provide distinct advantages in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClF3N2O B1435382 2-Chloro-4-(trifluoromethoxy)pyrimidine CAS No. 1261884-70-1

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-4-10-2-1-3(11-4)12-5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXSDTLXZFNLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 2-Hydroxytrifluoromethylpyrimidine Intermediate (Phosphoryl Chloride Chlorination)

One well-documented method involves the preparation of a 2-hydroxy-6-trifluoromethylpyrimidine intermediate, which is then chlorinated to give the 2-chloro derivative. This method is described in Chinese patent CN102911123B and involves the following steps:

Step Description Conditions Notes
1 Condensation of urea with trifluoroacetyl derivatives in the presence of a base catalyst Reflux at 120–130°C for 8–16 hours in mixed organic solvent Water is continuously removed by a Dean-Stark apparatus to drive the reaction forward
2 Isolation of 2-hydroxytrifluoromethylpyrimidine by pH adjustment and extraction Acidify to pH 6.5–7.5, extract and dry Use of acetonitrile or propionitrile as solvent
3 Chlorination using phosphorus oxychloride (POCl3) in nitrile solvent Heat to 80–150°C for 20–40 minutes, then add diisopropylethylamine Basify to pH 8.5–10, extract organic phase and dry

This method offers advantages such as relatively mild conditions and good yields, while controlling by-products and simplifying purification.

Synthesis via Vinyl Ether and Trifluoroacetic Anhydride Intermediate

Another approach, described in patent CN116425671A, focuses on synthesizing 2-chloro-4-(trifluoromethyl)pyridine analogs, which can be adapted for pyrimidines with trifluoromethoxy groups. The key steps include:

Step Description Conditions Notes
1 Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent Cooling to -10°C to 0°C during addition, then warming to 25°C for 2 hours Generates 4-butoxy-1,1,1-trifluoro-3-en-2-one intermediate
2 Further ring closure and functionalization steps to form the pyrimidine core Typically involves pyridine and other reagents Mild conditions allow for scale-up and stable intermediates

This route emphasizes mild reaction conditions and stable intermediates, suitable for large-scale production.

Chlorination of Trifluoromethylated Pyrimidine Derivatives Using POCl3

A general procedure for chlorination of trifluoromethylated pyrimidine derivatives involves refluxing with phosphorus oxychloride, as reported in synthetic organic chemistry literature:

Step Description Conditions Notes
1 Reflux of trifluoromethylated pyrimidine derivative with POCl3 Reflux for ~3 hours Reaction monitored by TLC
2 Removal of excess POCl3 under vacuum Room temperature
3 Hydrolysis and extraction with dichloromethane Drying over MgSO4, purification by chromatography Yields chlorinated product

This method is widely used for introducing chlorine substituents onto heterocycles and is adaptable for trifluoromethoxy pyrimidines.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Hydroxy Intermediate Chlorination (Patent CN102911123B) Urea, trifluoroacetyl derivatives, POCl3, base catalyst 120–130°C reflux, 20–40 min chlorination at 80–150°C High yield, controllable by-products, mild chlorination Requires careful water removal and pH control
Vinyl Ether Route (Patent CN116425671A) Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine Low temperature addition (-10 to 0°C), mild warming Stable intermediates, scalable, mild conditions Multi-step, requires acid-binding agents
POCl3 Chlorination of Pyrimidine Derivatives (Literature) POCl3, trifluoromethylated pyrimidine Reflux 3 hours Simple, effective chlorination Requires handling of corrosive POCl3, purification needed

Research Findings and Notes

  • The use of phosphorus oxychloride (POCl3) is a common and effective chlorinating agent for pyrimidine derivatives, providing good selectivity for 2-chloro substitution.
  • Removal of water during synthesis is critical to drive condensation reactions and avoid hydrolysis of sensitive intermediates.
  • The trifluoromethoxy group is generally introduced via trifluoroacetyl or trifluoroacetic anhydride derivatives, which can be transformed into the desired substituent through nucleophilic substitution or ring closure steps.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (including ^1H, ^13C, and ^19F NMR) is essential for confirming product formation and purity.
  • The choice of solvents (acetonitrile, propionitrile, dichloromethane) and bases (diisopropylethylamine) significantly impacts reaction efficiency and product isolation.

Summary Table of Key Reaction Parameters

Parameter Hydroxy Intermediate Method Vinyl Ether Method POCl3 Chlorination
Temperature 120–130°C reflux; 80–150°C chlorination -10 to 25°C for intermediate formation Reflux (~110°C)
Reaction Time 8–16 h for condensation; 20–40 min chlorination 2 h for intermediate formation 3 h reflux
Solvents Mixed organic (acetonitrile/propionitrile) Dichloromethane Dichloromethane
Key Reagents Urea, trifluoroacetyl derivatives, POCl3, base Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine POCl3
pH Control Acidify to 6.5–7.5, basify to 8.5–10 Not specified Neutralization post-reaction
Yield High, optimized for industrial scale High, stable intermediates Moderate to high

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Coupling reactions: Reagents include boronic acids and palladium catalysts. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleoph

Biological Activity

2-Chloro-4-(trifluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both chlorine and trifluoromethoxy functional groups, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for medicinal chemistry.

  • Molecular Formula : C5H3ClF3N2O
  • Molecular Weight : 202.54 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have reported that certain pyrimidines inhibit the growth of various bacterial strains, including E. coli and S. aureus .
  • Anti-inflammatory Effects : Pyrimidine derivatives are also noted for their anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Anticancer Potential : Some pyrimidines have been investigated for their cytotoxic effects against cancer cell lines. For example, modifications in the pyrimidine structure can enhance activity against specific cancer types by inducing apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship (SAR) studies. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethoxy enhances the compound's ability to interact with biological targets. This is particularly relevant in anti-inflammatory and anticancer activities .
  • Positioning of Functional Groups : The positioning of chlorine and trifluoromethoxy groups on the pyrimidine ring significantly influences the compound's reactivity and biological efficacy .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives, providing insights into their potential applications:

  • Anti-inflammatory Studies : A study assessing the anti-inflammatory potential of various pyrimidine derivatives found that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs such as indomethacin. Specifically, derivatives with halogen substitutions showed enhanced COX inhibition .
  • Antimicrobial Activity Assessment : In vitro assays demonstrated that several pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity Evaluations : Research involving cancer cell lines revealed that specific modifications to the pyrimidine core led to increased cytotoxicity against HeLa and K562 cell lines, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
Anti-inflammatoryCOX inhibition comparable to indomethacin
CytotoxicityEnhanced effects against cancer cell lines

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
2-Chloro-4-(trifluoromethoxy)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in producing antiviral drugs, antidepressants, and antipsychotic medications. Its chemical structure allows it to act effectively against specific biological targets, making it a valuable building block in medicinal chemistry .

Case Study: Antiviral and Antidepressant Development
Research has demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, a study focusing on the synthesis of pyrimidine derivatives highlighted their efficacy against viral infections, suggesting that modifications to the trifluoromethoxy group can enhance biological activity . Additionally, compounds derived from this pyrimidine have been evaluated for their antidepressant effects, showing promising results in preclinical models.

Agrochemical Applications

Pesticide Production
This compound is utilized as a raw material in the formulation of pesticides. Its unique chemical properties allow it to be effectively integrated into various pesticide formulations designed to combat a wide range of agricultural pests .

Agrochemical Case Study: Herbicides and Insecticides
In agrochemical research, this compound has been employed as an intermediate for synthesizing herbicides and insecticides. Studies indicate that its incorporation into agrochemical products improves efficacy against target pests while minimizing environmental impact. The development of new formulations leveraging this compound has led to enhanced crop protection strategies .

Electronic Materials

Use in Polymer Synthesis
The compound is also significant in the production of electronic materials. It is used to synthesize plastics and polymers that are integral to electronic devices. The incorporation of this compound into these materials can enhance their electrical and thermal properties, making them suitable for advanced electronic applications .

Fragrance Industry

Fragrance Fixative
In the fragrance industry, this compound is valued for its distinctive odor and is used as a fixative in perfumes. This application helps prolong the scent of fragrances, contributing to their overall appeal .

Summary Table of Applications

Field Application Examples/Case Studies
PharmaceuticalsIntermediate for drug synthesisAntiviral drugs, antidepressants
AgrochemicalsRaw material for pesticidesHerbicides and insecticides
Electronic MaterialsSynthesis of polymersEnhanced electrical and thermal properties
Fragrance IndustryFixative in perfumesProlonged scent in fragrance formulations

Comparison with Similar Compounds

Electron-Withdrawing Substituents

  • 2-Chloro-4-(3-(trifluoromethyl)phenoxy)pyrimidine (BD603712): This compound replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) phenoxy substituent. The -CF₃ group is strongly electron-withdrawing but lacks the oxygen atom present in -OCF₃, reducing polarity. Such differences may alter solubility and metabolic pathways, making it more lipophilic than 2-Chloro-4-(trifluoromethoxy)pyrimidine .
  • 2-Chloro-4-(4-isocyanatophenoxy)pyrimidine: The isocyanate (-NCO) group introduces high reactivity, enabling crosslinking in polymer chemistry or conjugation with biomolecules. This contrasts with the inert trifluoromethoxy group, which is typically retained in bioactive molecules .

Electron-Donating Substituents

  • 2-Chloro-4-(2-methoxyphenyl)pyrimidine: The methoxy (-OCH₃) group is electron-donating, increasing the electron density of the pyrimidine ring.

Core Structure Variations

Fused-Ring Pyrimidines

  • 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine: The pyrano-fused ring system enhances structural rigidity, likely improving binding specificity to enzymes like F-ATP synthase in tuberculosis treatment. This contrasts with the simpler pyrimidine core of the target compound, which offers flexibility for diverse substitutions .
  • However, the trifluoromethoxy group in the target compound may provide superior metabolic stability due to reduced enzymatic degradation .

Anticonvulsant Activity

  • Thienopyrimidine derivatives with azole substituents (e.g., triazole, imidazole) show dose-dependent protection against MES-induced seizures (30–300 mg/kg). The trifluoromethoxy group’s stronger electron-withdrawing effect could enhance such activity by stabilizing charge interactions in neuronal ion channels .

Anticancer Intermediates

  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Optimized for industrial synthesis, this compound’s nitro group facilitates further functionalization. The trifluoromethoxy group in the target compound may offer similar synthetic versatility while improving bioavailability due to higher lipophilicity .

Antitubercular Agents

  • Pyrimidines targeting F-ATP synthase (e.g., Q203 analogs) often incorporate trifluoromethoxy or trifluoromethyl groups. The position of these substituents (e.g., 4-position vs. phenyl rings) critically affects binding to the F1 domain .

Data Tables

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name Substituent(s) Core Structure Key Application Reference CAS
This compound -Cl, -OCF₃ Pyrimidine Agrochemical/Pharma 33034-67-2
2-Chloro-4-(3-(trifluoromethyl)phenoxy)pyrimidine -Cl, -O-C₆H₄-CF₃ Pyrimidine Building Block 161611-26-3
4-Chloro-2-(4-(trifluoromethoxy)phenyl)-pyrano[4,3-D]pyrimidine -Cl, -OCF₃, fused ring Pyrano-pyrimidine Antitubercular 54730-71-1

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent Electronic Effect Lipophilicity (LogP)* Common Applications
-OCF₃ (Trifluoromethoxy) Strongly EWG High Prolonged metabolic stability
-CF₃ (Trifluoromethyl) Strongly EWG Very High Agrochemicals
-OCH₃ (Methoxy) Electron-donating Moderate Flexible synthesis

*Estimated based on substituent contributions.

Q & A

Q. What are the key physicochemical properties of 2-chloro-4-(trifluoromethoxy)pyrimidine, and how do they influence experimental design?

The compound has a density of 1.513 g/mL at 25°C and a refractive index critical for chromatographic applications. Its trifluoromethoxy group enhances lipophilicity, affecting solubility in organic solvents like DMSO or acetonitrile. These properties guide solvent selection for synthesis and purification, such as using reverse-phase HPLC for separation .

Q. What safety precautions are essential when handling this compound in the laboratory?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .

Q. How should this compound be stored to ensure long-term stability?

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability data indicate integrity for ≥4 years under these conditions. Thaw aliquots at room temperature in a desiccator to prevent hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound?

A nucleophilic substitution reaction using 4-hydroxy-2-chloropyrimidine and trifluoromethylating agents (e.g., trifluoromethyl iodide) under anhydrous conditions is typical. Catalysts like Cu(I) or Pd(0) may enhance yield. Monitor progress via TLC (silica gel, hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How can researchers validate the purity and structural integrity of this compound?

Use GC-MS (electron ionization mode) for purity assessment, targeting characteristic fragments like [M-Cl]+ and [CF3O]+. Confirm structure via ESI-MS (exact mass <±2 ppm) and single-crystal X-ray diffraction for bond-length validation (e.g., C-Cl ~1.73 Å) .

Q. What methodologies are effective for studying the compound’s interactions with biological membranes?

Immobilized artificial membrane (IAM) chromatography can predict membrane permeability. Prepare mobile phases with pH 7.4 phosphate buffer and acetonitrile gradients. Correlate retention factors with logP values to assess partitioning behavior .

Q. How does this compound serve as a precursor in bioactive molecule synthesis?

Its chloro group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate substituted pyrimidines. For example, coupling with 4-aminophenylboronic acid yields kinase inhibitors. Optimize reactions using Pd(PPh3)4 and K2CO3 in THF/water (3:1) at 80°C .

Q. What strategies mitigate contradictions in biological activity data across studies?

Standardize assay conditions: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability via CYP450 inhibition assays (e.g., CYP3A4). Validate target engagement with competitive radioligand binding (IC50 ± SEM) .

Q. How can computational modeling enhance the design of derivatives with improved selectivity?

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic regions. Docking studies (AutoDock Vina) against target proteins (e.g., kinase ATP pockets) guide substitution at the 4-position for steric optimization .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

High-resolution LC-MS (Q-TOF) with a C18 column (2.6 µm, 100 Å) resolves impurities like dechlorinated byproducts. Use external calibration curves (0.1–100 µg/mL) and validate with spike-recovery tests (≥90% accuracy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(trifluoromethoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(trifluoromethoxy)pyrimidine

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